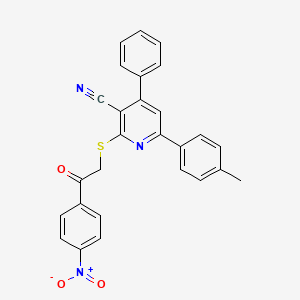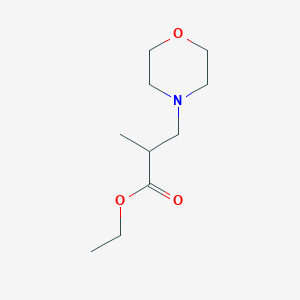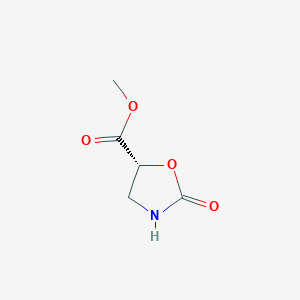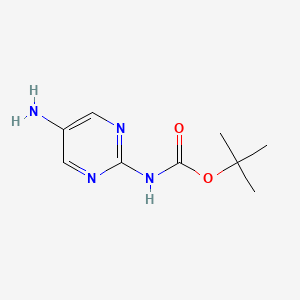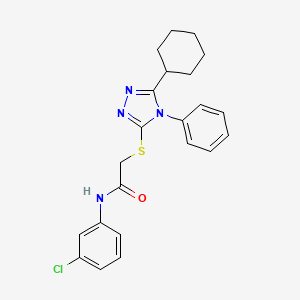![molecular formula C6H5N3OS B11773274 2-Methylthiazolo[5,4-d]pyrimidin-7-ol CAS No. 5021-51-2](/img/structure/B11773274.png)
2-Methylthiazolo[5,4-d]pyrimidin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylthiazolo[5,4-d]pyrimidin-7-ol is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyrimidine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo[5,4-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-Methylthiazolo[5,4-d]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, where halogen atoms can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being targeted.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
2-Methylthiazolo[5,4-d]pyrimidin-7-ol has several scientific research applications:
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methylthiazolo[5,4-d]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication. By stabilizing the topoisomerase I-DNA complex, the compound induces DNA damage during cell replication, thereby inhibiting the proliferation of cancer cells . Additionally, it may interact with other molecular pathways, contributing to its diverse biological activities.
類似化合物との比較
2-Methylthiazolo[5,4-d]pyrimidin-7-ol can be compared with other thiazolopyrimidine derivatives, such as:
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also exhibit significant biological activities, including enzyme inhibition and cytotoxicity.
Thiazolo[4,5-b]pyridines: Known for their antioxidant, antimicrobial, and antitumor activities, these compounds share structural similarities with this compound but differ in their specific biological effects.
特性
| 5021-51-2 | |
分子式 |
C6H5N3OS |
分子量 |
167.19 g/mol |
IUPAC名 |
2-methyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H5N3OS/c1-3-9-4-5(10)7-2-8-6(4)11-3/h2H,1H3,(H,7,8,10) |
InChIキー |
VKETWLZKXVRXRX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)N=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


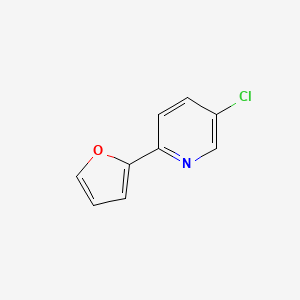
![tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11773208.png)
![2-(2-Chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11773222.png)
![Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester](/img/structure/B11773223.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide](/img/structure/B11773229.png)
![Pyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B11773237.png)

